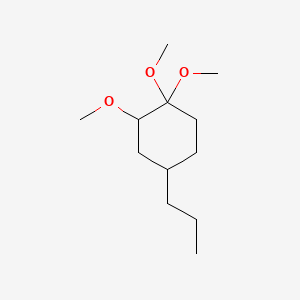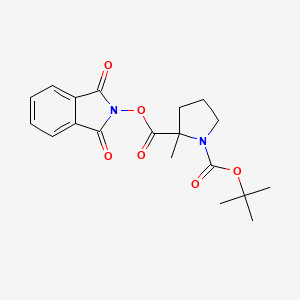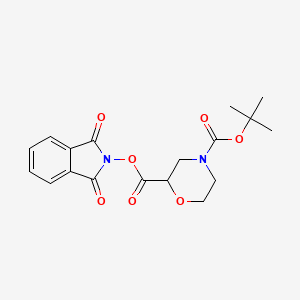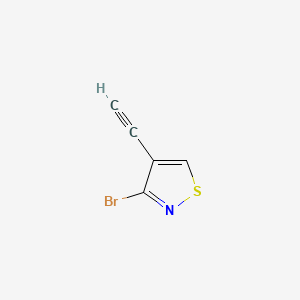
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-trimethoxy-4-propylcyclohexane, also known as TMPC, is an organic compound that belongs to the cyclohexane family. It is a mixture of diastereomers, which are molecules that have the same chemical formula but different spatial arrangements of their atoms. TMPC is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers can be used as a solvent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is not well understood. However, it is believed to act as a catalyst for certain chemical reactions. It is also believed to interact with certain enzymes, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers are not well understood. However, it has been shown to interact with certain enzymes, which could explain its ability to catalyze certain reactions. Additionally, it has been shown to have a protective effect on cells in certain laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers in laboratory experiments include its low cost, availability, and stability. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a wide range of experiments. However, its mechanism of action is not well understood, and it can be difficult to obtain pure samples of the compound.
Direcciones Futuras
Future research into 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers could focus on understanding its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify new applications for 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers, such as in the synthesis of polymers, catalysts, and other materials. Additionally, research could be done to develop methods for obtaining pure samples of the compound. Finally, further research could be done to identify new methods for synthesizing 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers.
Métodos De Síntesis
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is synthesized by a reaction between cyclohexanone and 4-propyl-1-methoxybenzene. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out in an inert atmosphere. The reaction is usually carried out at a temperature of around 140°C and is typically complete within two hours.
Propiedades
IUPAC Name |
1,1,2-trimethoxy-4-propylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-5-6-10-7-8-12(14-3,15-4)11(9-10)13-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXHHPEWJDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(C(C1)OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)


![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)

![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)